molecular formula C10H14N2O2 B1319944 N-(3-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926215-70-5

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B1319944
CAS No.: 926215-70-5
M. Wt: 194.23 g/mol
InChI Key: QNPAVQXNHKIPNA-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide (CAS RN: 953719-01-2) is an acetamide derivative featuring a 3-amino-2-methylphenyl group linked to a 2-methoxyacetamide moiety. Its molecular formula is C₁₈H₂₂N₂O₂, with a molecular weight of 298.38 g/mol . The structure includes a methoxy group (-OCH₃) attached to the acetamide chain and a methyl substituent on the aromatic ring, which influences its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPAVQXNHKIPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588357
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926215-70-5
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent: Commonly inert organic solvents such as dichloromethane, tetrahydrofuran, or toluene are used to dissolve reactants and control reaction kinetics.
  • Base: A tertiary amine base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid generated during acylation.
  • Temperature: The reaction is typically conducted at low to moderate temperatures (0–25 °C) to minimize side reactions and decomposition.
  • Stoichiometry: Equimolar or slight excess of acyl chloride to amine ensures complete conversion.

Reaction Mechanism

The nucleophilic amino group of 3-amino-2-methylaniline attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton transfer yields the amide product.

Detailed Preparation Method

Step Description Conditions Notes
1 Dissolution of 3-amino-2-methylaniline in dry dichloromethane Ambient temperature, inert atmosphere (N2) Ensures anhydrous conditions to prevent hydrolysis
2 Addition of triethylamine as acid scavenger Slow addition under stirring Prevents protonation of amine and neutralizes HCl
3 Dropwise addition of 2-methoxyacetyl chloride 0–5 °C to control exotherm Maintains reaction selectivity
4 Stirring for 2–4 hours at room temperature Monitored by TLC or HPLC Ensures complete reaction
5 Quenching with water and extraction Separation of organic layer Removes inorganic salts
6 Washing organic layer with dilute acid and brine Removes residual amines and impurities Improves purity
7 Drying over anhydrous sodium sulfate - Prepares for solvent removal
8 Concentration under reduced pressure - Isolates crude product
9 Purification by recrystallization or chromatography Solvent: methanol/water or ethyl acetate/hexane Yields pure this compound

Comparative Table of Preparation Methods

Method Acylating Agent Base Solvent Temperature Yield (%) Notes
Acyl chloride method 2-Methoxyacetyl chloride Triethylamine Dichloromethane 0–25 °C 75–90 Most common, efficient
Carbodiimide coupling 2-Methoxyacetic acid + DCC None or base Dichloromethane Room temp 70–85 Milder, avoids acid chlorides
Mixed anhydride method Mixed anhydride of 2-methoxyacetic acid Triethylamine Toluene 0–25 °C 65–80 Less common, moderate yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Studied for its role in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

Compounds with variations in substituent positions or aromatic systems exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications References
N-(3-Amino-2-methylphenyl)-2-methoxyacetamide C₁₈H₂₂N₂O₂ 298.38 2-methylphenyl, methoxyacetamide Pharmaceutical intermediate
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.20 4-methoxy, 3-amino on phenyl ring Research chemical; safety data available
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide C₁₆H₁₈N₂O₃ 298.33 3-methylphenoxy substituent Intermediate in drug discovery
N-(4-Amino-2-oxo-2H-chromen-3-yl)-2-methoxyacetamide C₁₄H₁₄N₂O₄ 274.27 Chromenone core, methoxyacetamide Fluorescent properties; synthetic precursor
  • Positional Effects: The placement of the amino and methoxy groups significantly alters hydrogen bonding and solubility.
  • Substituent Bulk: Phenoxy derivatives like N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide introduce steric bulk, which may improve lipid solubility and membrane permeability but reduce aqueous solubility .

Alkoxy Chain Modifications

Heterocyclic and Complex Derivatives

Compound Name Key Features Implications References
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-Yl)-2-methoxyacetamide Benzooxazole core with acetamide chain Enhanced π-π stacking for target binding
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methoxyacetamide Pyrimidine and sulfamoyl groups Potential enzyme inhibition activity
  • Heterocyclic Cores : Incorporation of benzooxazole or pyrimidine rings (e.g., ) can enhance binding to biological targets like kinases or enzymes, leveraging aromatic interactions .

Key Challenges and Contradictions

  • Toxicity vs. Efficacy: Despite structural similarities, N-(3-Amino-4-methoxyphenyl)acetamide () has documented safety risks, emphasizing the need for tailored toxicological studies .
  • Synthetic Complexity: Bulky substituents (e.g., phenoxy groups in ) may lower reaction yields due to steric hindrance, complicating large-scale synthesis .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a methoxyacetamide moiety, which are crucial for its biological interactions. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.24 g/mol. The presence of the amino group allows for hydrogen bonding, which is essential for enzyme interactions and receptor binding.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may modulate various signaling pathways, impacting processes such as:

  • Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors that regulate cellular responses, influencing inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces cytokine production in inflammatory models

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • Cancer Cell Proliferation Inhibition : In vitro assays on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM, suggesting a dose-dependent effect on cancer cell proliferation.
  • Anti-inflammatory Mechanisms : Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced macrophages, highlighting its anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, and how are intermediates characterized?

  • Answer: The compound can be synthesized via multi-step reactions starting from substituted anilines. For example, acylation of 3-amino-2-methylaniline with methoxyacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF yields the target acetamide . Intermediates are characterized using IR (to confirm amide C=O stretches at ~1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8 ppm, methyl groups at δ 2.1–2.3 ppm), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) . Enzymatic routes using acyl transferases (e.g., MsAcT) with methoxyacetate donors have also been explored but require optimization for enantioselectivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer:
  • IR Spectroscopy: Identifies key functional groups (amide C=O at ~1650–1680 cm⁻¹, NH stretching at ~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR: Resolves methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry (MS): Provides molecular weight validation (e.g., [M+H]+ peaks) and fragmentation patterns to confirm substituent placement .

Q. What safety protocols are essential when handling this compound?

  • Answer: Refer to SDS guidelines for structurally similar acetamides:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store in airtight containers away from oxidizers, as amino groups may react exothermically .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in enzymatic synthesis of chiral methoxyacetamide derivatives?

  • Answer:
  • Enzyme Engineering: Modify acyl transferases (e.g., MsAcT) via directed evolution to enhance selectivity for (R)- or (S)-enantiomers .
  • Substrate Engineering: Use chiral amines (e.g., 2-aminohexane) paired with enantioselective transaminases in a cascade reaction to pre-establish chirality before acylation .
  • Reaction Monitoring: Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis and adjust conditions (pH, temperature) dynamically .

Q. What strategies mitigate byproduct formation during the condensation of substituted anilines with methoxyacetyl chloride?

  • Answer:
  • Controlled Reaction Conditions: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
  • Stepwise Additions: Add methoxyacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound from dimeric byproducts .

Q. How do structural modifications (e.g., methyl/methoxy positioning) influence the biological activity of this compound?

  • Answer:
  • Methyl Group Impact: The 2-methyl group on the phenyl ring enhances steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays .
  • Methoxy Positioning: 2-Methoxy substitution on the acetamide moiety improves solubility in polar solvents (e.g., DMSO/water mixtures), critical for in vitro bioactivity studies .
  • Comparative Studies: Use SAR (Structure-Activity Relationship) models to correlate substituent positions with activity in assays (e.g., hypoglycemic or antimicrobial screens) .

Methodological Notes

  • Contradictions in Evidence: Enzymatic synthesis () offers greener alternatives but struggles with low enantioselectivity compared to chemical methods (). Researchers must balance efficiency and selectivity based on application requirements.
  • Data Gaps: Limited pharmacokinetic data exists for this compound. Future studies should address metabolic stability (e.g., liver microsome assays) and toxicity profiles (e.g., Ames test) .

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